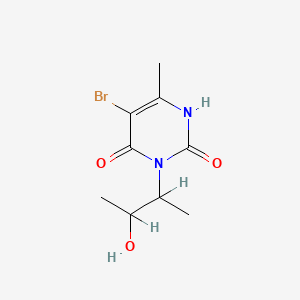
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromophenyl group and four cyano groups
Preparation Methods
The synthesis of 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and a base such as triethylamine (Et3N). This reaction proceeds through a one-pot process, yielding the desired product in excellent yields within a short reaction time .
Chemical Reactions Analysis
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex structures.
Scientific Research Applications
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological activity and potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves the interaction of its bromophenyl and cyano groups with various molecular targets. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups and the electrophilic bromine atom, which can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar compounds to 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile include other cyclopropane derivatives with different substituents. For example:
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
These compounds share the cyclopropane ring and cyano groups but differ in the nature of the substituents on the phenyl ring, which can influence their reactivity and applications .
Properties
CAS No. |
23767-70-6 |
|---|---|
Molecular Formula |
C13H5BrN4 |
Molecular Weight |
297.11 g/mol |
IUPAC Name |
3-(2-bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H5BrN4/c14-10-4-2-1-3-9(10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H |
InChI Key |
KEUYKQUVYICDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


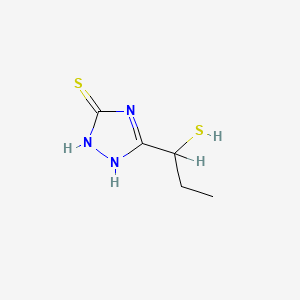
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
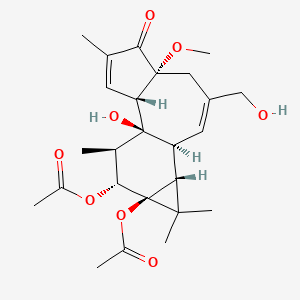

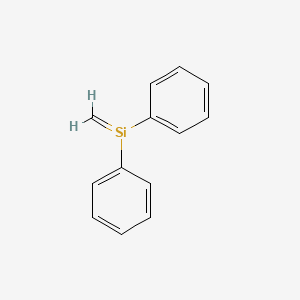
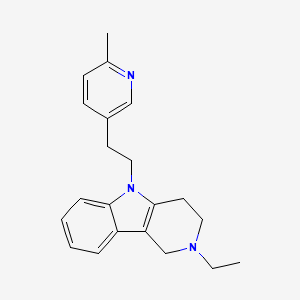

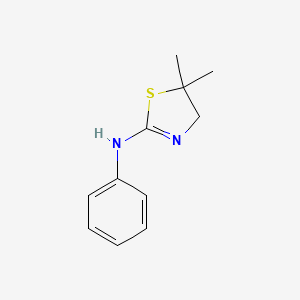
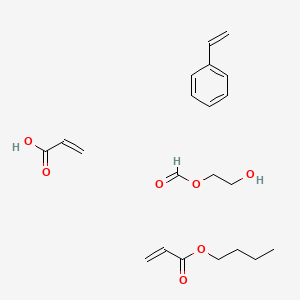
![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)
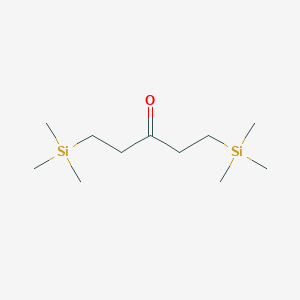
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

